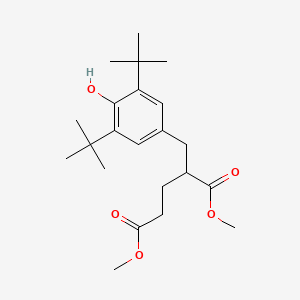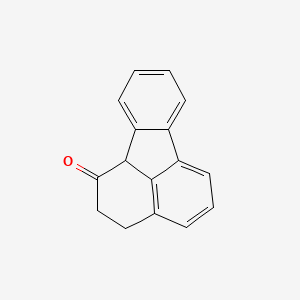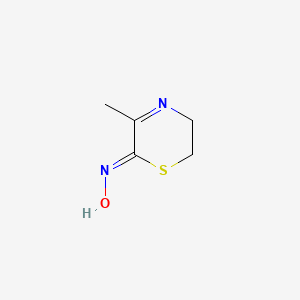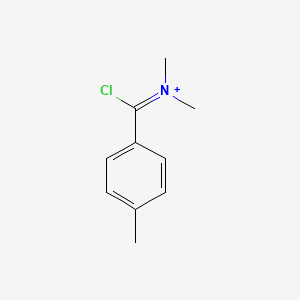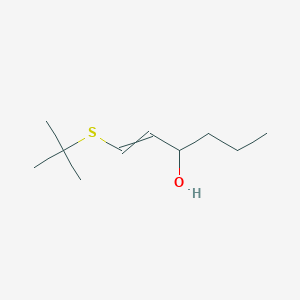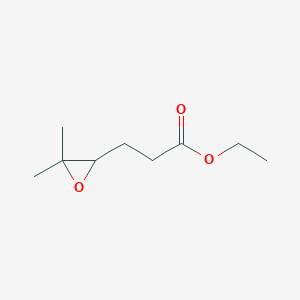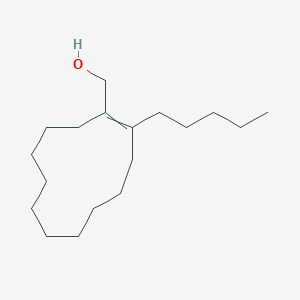
(2-Pentylcyclododec-1-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Pentylcyclododec-1-en-1-yl)methanol is an organic compound that features a cyclododecene ring with a pentyl substituent and a methanol group. This compound may have unique properties due to its structure, which could make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentylcyclododec-1-en-1-yl)methanol likely involves the cyclization of a suitable dodecene precursor followed by the introduction of the pentyl group and the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, large-scale distillation, and purification processes to ensure consistent quality and supply.
Análisis De Reacciones Químicas
Types of Reactions
(2-Pentylcyclododec-1-en-1-yl)methanol may undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bond in the cyclododecene ring can be reduced to form a saturated ring.
Substitution: The methanol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: (2-Pentylcyclododec-1-en-1-yl)aldehyde or (2-Pentylcyclododec-1-en-1-yl)carboxylic acid.
Reduction: (2-Pentylcyclododecane-1-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Pentylcyclododec-1-en-1-yl)methanol could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying lipid interactions due to its hydrophobic nature.
Medicine: Investigating its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which (2-Pentylcyclododec-1-en-1-yl)methanol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with lipid membranes or specific enzymes. In a chemical context, its reactivity would be influenced by the functional groups present.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanol: Similar structure but lacks the pentyl group.
Cyclododecene: Similar ring structure but lacks the methanol and pentyl groups.
Pentylcyclododecane: Similar structure but lacks the double bond and methanol group.
Uniqueness
(2-Pentylcyclododec-1-en-1-yl)methanol is unique due to the combination of the cyclododecene ring, the pentyl substituent, and the methanol group. This combination of features may impart unique physical and chemical properties, making it valuable for specific applications.
Propiedades
Número CAS |
85585-70-2 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
(2-pentylcyclododecen-1-yl)methanol |
InChI |
InChI=1S/C18H34O/c1-2-3-10-13-17-14-11-8-6-4-5-7-9-12-15-18(17)16-19/h19H,2-16H2,1H3 |
Clave InChI |
ZQPFRTGZBVXZMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(CCCCCCCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


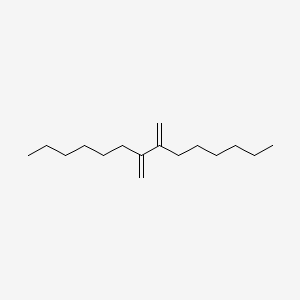

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
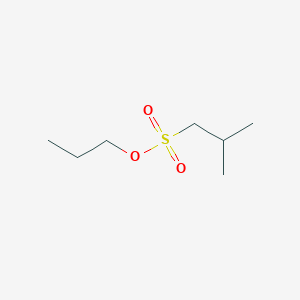
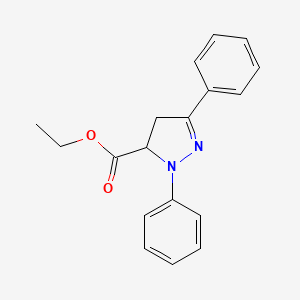
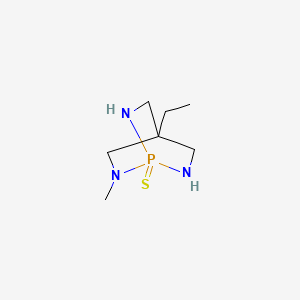
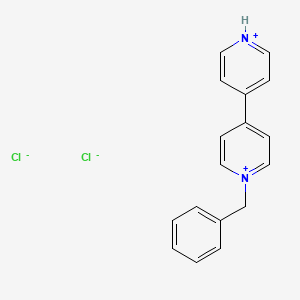
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
